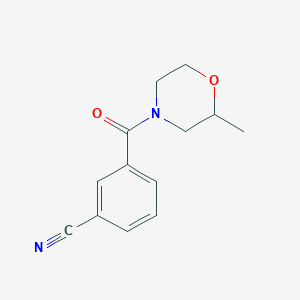
3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid (CTC) is a thiazolidine derivative with unique properties. The compound has been extensively studied for its potential applications in scientific research. CTC has been shown to possess a wide range of properties that make it an attractive compound for use in various research fields.
科学的研究の応用
3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. This compound has also been shown to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and replication. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This compound has also been shown to inhibit the activity of DNA methyltransferases (DNMTs), which are involved in DNA methylation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been shown to inhibit cell cycle progression, which is essential for cell growth and replication. This compound has been shown to induce the expression of several tumor suppressor genes, including p53 and p21. This compound has also been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2.
実験室実験の利点と制限
3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in research. This compound has also been shown to possess a wide range of properties that make it an attractive compound for use in various research fields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid. One area of research is the development of new synthesis methods for this compound that can improve its solubility in water. Another area of research is the investigation of the potential use of this compound in combination with other compounds for the treatment of cancer, viral infections, and bacterial infections. Additionally, the investigation of the mechanism of action of this compound and its effects on various cellular processes is an area of ongoing research.
合成法
3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized by reacting 2-chlorobenzoyl chloride with thiazolidine-4-carboxylic acid in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The product obtained is then purified by recrystallization from methanol to obtain pure this compound.
特性
IUPAC Name |
3-(2-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-8-4-2-1-3-7(8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRVJBEBHXRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

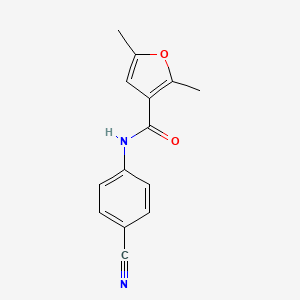

![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
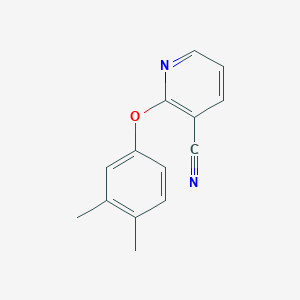
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)
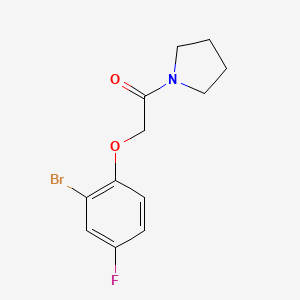
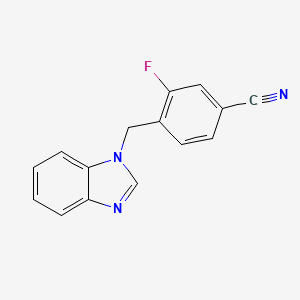
![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)

